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Compound of Interest

Compound Name:
1-Cyanocyclopropanecarboxylic

acid

Cat. No.: B1349290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-
cyanocyclopropanecarboxylic acid, a valuable building block in organic synthesis and drug

discovery. The document details the primary synthetic route, including a thorough experimental

protocol, and presents key quantitative data in a structured format for ease of comparison and

implementation.

Introduction
1-Cyanocyclopropanecarboxylic acid is a substituted cyclopropane derivative incorporating

both a nitrile and a carboxylic acid functional group. This unique combination of functionalities

makes it a versatile intermediate in the synthesis of various complex organic molecules,

including pharmaceutical agents. The rigid cyclopropane scaffold and the reactive cyano and

carboxyl groups offer multiple avenues for further chemical modification. This guide focuses on

the most prevalent and efficient method for its preparation: the cyclopropanation of ethyl

cyanoacetate with 1,2-dibromoethane.

Primary Synthetic Pathway: Cyclopropanation of
Ethyl Cyanoacetate
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The most widely cited and effective method for synthesizing 1-cyanocyclopropanecarboxylic
acid involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a

strong base and a phase-transfer catalyst. This reaction proceeds via a nucleophilic

substitution mechanism to form the cyclopropane ring, followed by hydrolysis of the resulting

ester to yield the final carboxylic acid.

A similar method for synthesizing doubly activated cyclopropanes has been successfully

applied to the preparation of 1-cyanocyclopropanecarboxylic acid, achieving a high yield.[1]

The overall reaction scheme can be depicted as a two-step process:

Cyclopropanation: Formation of ethyl 1-cyanocyclopropanecarboxylate.

Hydrolysis: Conversion of the ethyl ester to the carboxylic acid.

Below is a logical workflow diagram illustrating this synthetic approach.
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Step 2: Hydrolysis
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Caption: Synthetic workflow for 1-cyanocyclopropanecarboxylic acid.

Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of

analogous cyclopropane-1,1-dicarboxylic acid, which has been reported to be effective for 1-
cyanocyclopropanecarboxylic acid as well.[1]

Step 1: Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate

Apparatus Setup: A 2-liter, three-necked flask equipped with a mechanical stirrer is charged

with 1 liter of 50% aqueous sodium hydroxide.

Catalyst Addition: To the stirred solution, add 114.0 g (0.5 mol) of triethylbenzylammonium

chloride (TEBAC) at 25°C.

Reagent Addition: A mixture of 80.0 g (0.71 mol) of ethyl cyanoacetate and 141.0 g (0.75

mol) of 1,2-dibromoethane is added to the vigorously stirred suspension all at once.

Reaction: The reaction mixture is stirred vigorously for 2 hours. The reaction is exothermic

and may require external cooling to maintain the desired temperature.

Workup:

The contents of the flask are transferred to a 4-liter Erlenmeyer flask, rinsing with three 75-

mL portions of water.

The mixture is extracted with ether.

The ether layers are combined, washed with brine, and dried over magnesium sulfate.

The solvent is removed under reduced pressure to yield crude ethyl 1-

cyanocyclopropanecarboxylate.

Step 2: Hydrolysis to 1-Cyanocyclopropanecarboxylic Acid
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Saponification: The crude ethyl 1-cyanocyclopropanecarboxylate is refluxed with an excess

of aqueous sodium hydroxide solution until the ester is completely hydrolyzed.

Acidification: The reaction mixture is cooled in an ice bath to 15°C. It is then carefully

acidified by the dropwise addition of concentrated hydrochloric acid, maintaining the

temperature between 15 and 25°C.

Extraction: The aqueous layer is poured into a separatory funnel and extracted three times

with ether. The aqueous layer is then saturated with sodium chloride and extracted three

more times with ether.

Purification: The combined ether layers are washed with brine, dried over magnesium

sulfate, and decolorized with activated carbon.

Isolation: The solvent is removed by rotary evaporation. The resulting solid is recrystallized

from a suitable solvent system (e.g., chloroform-hexane) to afford pure 1-
cyanocyclopropanecarboxylic acid.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 1-
cyanocyclopropanecarboxylic acid and its intermediate.
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Parameter Value Reference

Overall Yield 86% [1]

Starting Materials

Ethyl Cyanoacetate Molar Mass: 113.12 g/mol [2]

1,2-Dibromoethane Molar Mass: 187.86 g/mol

Intermediate: Ethyl 1-

cyanocyclopropanecarboxylate

CAS Number 1558-81-2

Molecular Formula C₇H₉NO₂

Molecular Weight 139.15 g/mol

Boiling Point 217 °C (lit.)

Density 1.077 g/mL at 25 °C (lit.)

Final Product: 1-

Cyanocyclopropanecarboxylic

Acid

CAS Number 6914-79-0 [3][4]

Molecular Formula C₅H₅NO₂ [3][4]

Molecular Weight 111.10 g/mol [4]

Melting Point 139-146 °C [3]

Purity (Typical) 97%

Reaction Mechanism
The formation of the cyclopropane ring proceeds through a double alkylation of the enolate of

ethyl cyanoacetate. The mechanism is outlined below.
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Caption: Mechanism of cyclopropanation of ethyl cyanoacetate.

The acidic methylene proton of ethyl cyanoacetate is abstracted by the strong base to form a

resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the

electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion.

The resulting intermediate undergoes a second, intramolecular SN2 reaction, where the

carbanion displaces the second bromide ion to form the cyclopropane ring.

Alternative Synthetic Routes
While the cyclopropanation of ethyl cyanoacetate is the most prominent method, other

synthetic strategies have been reported for obtaining cyclopropane carboxylic acids. These

include:

Hydrolysis of Cyclopropyl Cyanide: Cyclopropanecarboxylic acid can be prepared by the

hydrolysis of cyclopropyl cyanide.[5][6] This method, however, may be less direct for

obtaining the 1-cyano substituted target molecule.

Michael Initiated Ring Closure (MIRC): Doubly activated electron-deficient alkenes can react

with ethyl diazoacetate to yield cyclopropanes.[7] While this demonstrates an alternative

cyclopropanation strategy, its direct applicability to the title compound from simple precursors

is not explicitly detailed.

Conclusion
The synthesis of 1-cyanocyclopropanecarboxylic acid is most efficiently achieved through

the phase-transfer catalyzed cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane,

followed by hydrolysis. This method provides high yields and utilizes readily available starting

materials. The detailed protocol and quantitative data provided in this guide serve as a valuable
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resource for researchers and professionals in the fields of chemical synthesis and drug

development, enabling the reliable production of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1349290?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

